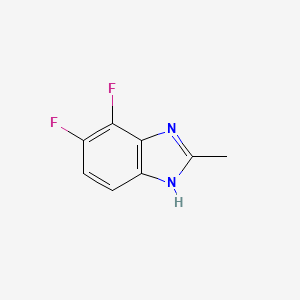

4,5-Difluoro-2-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHADTXWZEGNYPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371781 |

Source

|

| Record name | 4,5-Difluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229957-09-9 |

Source

|

| Record name | 6,7-Difluoro-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Difluoro-2-methylbenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details the prevalent synthetic methodology, the Phillips-Ladenburg benzimidazole synthesis, by exploring the underlying reaction mechanism, critical process parameters, and a detailed experimental protocol. Furthermore, this guide includes a thorough characterization of the target molecule, safety considerations for the handling of reagents, and a discussion of the potential applications of this compound, grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic introduction of fluorine atoms into this heterocyclic system can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, with its distinct substitution pattern, represents a valuable building block for the development of novel therapeutic and agrochemical agents.[1] Its potential applications span from the creation of new drug candidates to the development of innovative crop protection agents.[1]

The Synthetic Pathway: Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of this compound is the Phillips-Ladenburg reaction. This classical condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid, in this case, 4,5-Difluoro-1,2-phenylenediamine and acetic acid, typically in the presence of an acid catalyst at elevated temperatures.[2]

Reaction Mechanism

The Phillips-Ladenburg synthesis proceeds through a two-step mechanism:

-

N-Acylation: The initial step involves the acylation of one of the amino groups of 4,5-Difluoro-1,2-phenylenediamine by acetic acid. This reaction is facilitated by an acid catalyst, which protonates the carbonyl oxygen of the acetic acid, rendering it more electrophilic.

-

Intramolecular Cyclization and Dehydration: The resulting N-acyl intermediate undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic benzimidazole ring.

The presence of electron-withdrawing fluorine atoms on the benzene ring is known to influence the cyclization kinetics.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4,5-Difluoro-1,2-phenylenediamine | 144.12 |

| Glacial Acetic Acid | 60.05 |

| Polyphosphoric Acid (PPA) | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 |

| Ethyl Acetate | 88.11 |

| Hexane | 86.18 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Reaction Setup and Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Difluoro-1,2-phenylenediamine (1.0 eq).

-

Add glacial acetic acid (1.1 - 1.5 eq).

-

Carefully add polyphosphoric acid as the catalyst. The reaction can be carried out under solvent-free conditions or with a high-boiling solvent.

-

Heat the reaction mixture to 140-160 °C and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The methyl group protons will appear as a singlet around δ 2.5 ppm. The N-H proton will appear as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 100-150 ppm, with the carbons attached to fluorine showing characteristic splitting patterns. The methyl carbon will appear around δ 15-20 ppm. The C2 carbon of the imidazole ring will be observed around δ 150-155 ppm. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 168.14. |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4,5-Difluoro-1,2-phenylenediamine: May cause skin and eye irritation. Avoid inhalation of dust.

-

Polyphosphoric Acid: Corrosive. Causes severe skin and eye burns. Reacts exothermically with water.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin and eye burns.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications and Future Directions

The unique structural features of this compound make it a promising candidate for further investigation in several fields:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds with potential applications as anticancer, antimicrobial, or antiviral agents.

-

Agricultural Chemistry: For the development of new fungicides and other crop protection agents.[1]

-

Materials Science: The presence of fluorine atoms and the aromatic system may impart desirable properties for the development of new polymers or liquid crystals.[1]

Further research into the biological activities and material properties of derivatives of this compound is warranted to fully explore its potential.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation is a robust and efficient method. This guide has provided a comprehensive overview of the synthetic protocol, from the underlying mechanism to a detailed experimental procedure and characterization of the final product. By understanding the key aspects of this synthesis, researchers can effectively produce this valuable compound for further exploration in drug discovery and materials science.

References

- Smolecule. (2023, August 15). Buy this compound | 229957-09-9. Smolecule.

- Prime Scholars. (n.d.).

- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

- National Center for Biotechnology Information. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.

- Journal Of Current Pharma Research. (2018). Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ResearchGate. (2023, August 11). (PDF)

- MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- Semantic Scholar. (2023, August 11).

- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram.

- Impactfactor. (2021).

- (2025, August 9). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives.

- ResearchGate. (2023, October 5). (PDF)

- ResearchGate. (2025, December 31). (PDF)

- National Center for Biotechnology Information. (2014, July 16).

- ESA-IPB. (n.d.).

- PubChemLite. (n.d.). 4,5-difluoro-2-methylbenzoic acid (C8H6F2O2).

- National Center for Biotechnology Information. (2024, January 4). Full Mass Range ΦSDM Orbitrap Mass Spectrometry for DIA Proteome Analysis.

- ResearchGate. (2025, August 7). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)

- IJRAR.org. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of 4,5-Difluoro-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4,5-Difluoro-2-methylbenzimidazole (CAS No. 229957-09-9), a fluorinated heterocyclic compound of increasing interest in medicinal and materials chemistry. This document synthesizes available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity. By leveraging insights from closely related benzimidazole analogs, this guide offers a predictive framework for understanding the behavior of this specific molecule, thereby supporting its application in novel research and development endeavors. Particular emphasis is placed on the influence of the vicinal fluorine atoms on the molecule's electronic properties, stability, and potential as a pharmacophore or functional material building block.

Introduction: The Strategic Value of Fluorination in Benzimidazole Scaffolds

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of fluorine atoms into this heterocyclic system is a well-established method for modulating a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This compound represents a synthetically accessible building block that combines the established benzimidazole pharmacophore with the unique attributes of vicinal difluorination on the benzene ring. This substitution pattern is anticipated to profoundly influence the molecule's electronic distribution, pKa, and intermolecular interactions, making it a compelling candidate for exploration in drug discovery and materials science.[2][3] This guide aims to provide a detailed exposition of its chemical properties to facilitate and accelerate such investigations.

Physicochemical and Thermochemical Properties

The introduction of two fluorine atoms onto the benzimidazole core imparts significant changes to its physical and thermal properties compared to its non-fluorinated counterpart, 2-methylbenzimidazole.

Data Summary

A compilation of the key physicochemical data for this compound is presented below. It is important to note that while some data is available for this specific molecule, other values are based on closely related structures and predictive models.

| Property | Value | Source/Comment |

| CAS Number | 229957-09-9 | [3] |

| Molecular Formula | C₈H₆F₂N₂ | [3] |

| Molecular Weight | 168.14 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | ~250 °C (onset); 248-252 °C | [3] |

| Solubility | High solubility in Dimethylformamide (DMF) | [3] |

| Thermal Decomposition | > 290 °C (onset) | [3] |

Causality Behind Observed Properties

The high melting point and thermal stability of this compound can be attributed to a robust three-dimensional crystal lattice.[3] This stability arises from a combination of strong, linear N–H···N hydrogen bonds, which form infinite chains, and efficient π–π stacking interactions between the aromatic rings.[3] The presence of the vicinal fluorine atoms introduces additional short F···F and C–F···π interactions, which further reinforce the crystal packing and contribute to the elevated thermal resistance.[3]

The high solubility in polar aprotic solvents like DMF is consistent with the molecule's polar nature, which is enhanced by the electron-withdrawing fluorine atoms.[3]

Spectral Analysis

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While a complete experimental dataset for this specific molecule is not publicly available, the following sections provide expected spectral characteristics based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl group at the C2 position should appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm.[3] The aromatic protons will exhibit a simplified pattern due to the influence of the fluorine substituents.[3]

-

¹³C NMR: The carbon spectrum will provide key information about the carbon framework. The C2 carbon of the imidazole ring is expected to resonate around δ 150-155 ppm.[3] The carbons attached to the fluorine atoms (C4 and C5) will show large C-F coupling constants, a characteristic feature in the NMR of fluorinated aromatics. The electron-withdrawing nature of fluorine will also influence the chemical shifts of the other aromatic carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching (broad, characteristic of hydrogen bonding) |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1620 | C=N stretching of the imidazole ring |

| 1500 - 1400 | Aromatic C=C stretching |

| 1200 - 1000 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 168. Given the stability of the benzimidazole ring, this peak is expected to be prominent. Common fragmentation pathways for benzimidazoles include the loss of substituents.[5] For this molecule, a fragment corresponding to the loss of a methyl radical ([M-15]⁺) at m/z 153 would be anticipated.

Synthesis of this compound

The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation.[6][7] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures.

General Synthetic Workflow

The synthesis of this compound typically proceeds via the reaction of 4,5-difluoro-1,2-phenylenediamine with acetic acid or an equivalent C2 source.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Phillips Condensation)

The following protocol is a representative example for the synthesis of a 2-methylbenzimidazole derivative and can be adapted for the synthesis of the title compound.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (1.1 - 1.5 eq)

-

4N Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine and 4N hydrochloric acid.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux (typically 100-140 °C) for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield pure this compound.

Causality of Experimental Choices: The use of a mineral acid like HCl is crucial as it protonates the carbonyl group of acetic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. Heating is necessary to drive the condensation and subsequent cyclization, which involves the elimination of two molecules of water. Neutralization is required to deprotonate the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the free base product.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich imidazole ring and the electron-deficient, fluorine-substituted benzene ring.

N-Alkylation

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation reactions with alkyl halides in the presence of a base.[3] This is a common strategy for further functionalization of the benzimidazole scaffold.

Sources

- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Benzimidazole [webbook.nist.gov]

An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzimidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylbenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the benzimidazole scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of parent compounds. This document details the synthesis, characterization, and potential applications of this compound, with a focus on its role as a valuable building block in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a thorough review of its biological significance are presented to serve as a critical resource for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity.[2] The high electronegativity and small size of fluorine can alter the electronic properties of a molecule, influence its conformation, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic properties.[2]

This compound, with its CAS Number 229957-09-9 , emerges as a key intermediate in the synthesis of advanced pharmaceutical ingredients. The difluoro substitution pattern on the benzene ring, combined with the methyl group at the 2-position of the imidazole ring, offers a unique combination of steric and electronic features for molecular design and optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 229957-09-9 | Internal Data |

| Molecular Formula | C₈H₆F₂N₂ | Internal Data |

| Molecular Weight | 168.14 g/mol | Internal Data |

| Appearance | Off-white to pale yellow powder | Internal Data |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] In the case of this compound, the synthesis involves the reaction of 4,5-difluoro-1,2-phenylenediamine with acetic acid.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for benzimidazole synthesis.[4]

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Sodium Hydroxide (NaOH) solution (10%)

-

Ethanol

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 10 mmol of 4,5-difluoro-1,2-phenylenediamine.

-

Addition of Reagents: Add 20 mL of 4M hydrochloric acid and 12 mmol of glacial acetic acid to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture at 100°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold deionized water to remove any inorganic impurities.

-

Purification: The crude this compound can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data provides a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For NH-benzimidazoles, the spectra can be complicated by tautomerism, but in many solvents, the tautomerism is slow enough to observe distinct signals.[5]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.4-7.2 (m, 2H, Ar-H)

-

δ ~2.5 (s, 3H, -CH₃)

-

δ ~12.3 (br s, 1H, N-H)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~152.0 (C2)

-

δ ~148.0 (d, JCF ≈ 245 Hz, C4/C5)

-

δ ~145.0 (d, JCF ≈ 240 Hz, C5/C4)

-

δ ~138.0 (C7a)

-

δ ~134.0 (C3a)

-

δ ~105.0 (d, JCF ≈ 20 Hz, C6/C7)

-

δ ~103.0 (d, JCF ≈ 20 Hz, C7/C6)

-

δ ~14.0 (-CH₃)

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Chemical shifts for the fluorine atoms would be expected in the typical range for fluoroaromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

-

Expected Molecular Ion (M⁺): m/z = 168.14

-

Key Fragmentation Pattern: Loss of a methyl group (-CH₃) to give a fragment at m/z ≈ 153.

Applications in Drug Discovery and Development

The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents.[6] The incorporation of fluorine atoms, as in this compound, is a well-established strategy to enhance the pharmacological properties of drug candidates.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like protein kinases and topoisomerases, and disruption of microtubule polymerization.[6][7] While specific data for this compound is emerging, related fluorinated benzimidazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, certain fluorinated benzimidazole derivatives have exhibited low IC₅₀ values against human neuroblastoma (SH-SY5Y) and human colon cancer (HCT116) cell lines.[8] The presence of the difluoro motif in this compound makes it a highly attractive starting material for the synthesis of novel anticancer agents.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents. The fluorine substitution is known to often enhance the antimicrobial potency.[9] Fluorinated benzimidazoles have shown activity against a range of pathogenic bacteria and fungi. Therefore, this compound serves as a valuable precursor for the development of new antibiotics and antifungals, potentially overcoming existing resistance mechanisms.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its unique electronic properties conferred by the difluoro substitution make it a valuable starting material for the creation of novel therapeutic agents with potentially enhanced efficacy and improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug development endeavors. Further exploration of the biological activities of derivatives of this compound is warranted and holds significant promise for the future of medicine.

References

-

Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH. Retrieved January 11, 2026, from [Link]

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Linköping University Electronic Press. Retrieved January 11, 2026, from [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. Retrieved January 11, 2026, from [Link]

-

Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Retrieved January 11, 2026, from [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie. Retrieved January 11, 2026, from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 11, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

A Review on Medical Significance of Benzimidazole Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 11, 2026, from [Link]

-

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. primescholars.com [primescholars.com]

- 3. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Characterization, and Antitumor Activities of Benzimidazole-functionalized Organoruthenium Complexes Bearing Fluorine Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-2-methylbenzimidazole

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4,5-Difluoro-2-methylbenzimidazole, a fluorinated heterocyclic compound with potential applications in medicinal and materials science.[1] While specific experimental data for this compound is not widely published, this document serves as an expert guide for researchers, outlining the predicted spectroscopic features and providing detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are designed to ensure data integrity and facilitate unambiguous structural elucidation for novel benzimidazole derivatives.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₈H₆F₂N₂) is a fluorinated derivative of the benzimidazole scaffold, a core structure found in numerous pharmacologically active compounds.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a person of interest for drug development and materials science.[1]

Accurate structural confirmation is the bedrock of any chemical research endeavor. Spectroscopic techniques like NMR, IR, and MS are indispensable tools that provide orthogonal, detailed information about a molecule's atomic connectivity, functional groups, and overall mass. This guide is structured to walk a researcher through the logical workflow of characterizing a newly synthesized batch of this compound, from predicting its spectral fingerprint to acquiring and rigorously interpreting the data.

Predicted Spectroscopic Data

Based on the known structure of this compound, we can predict the key features expected in each spectrum. These predictions serve as a crucial benchmark when analyzing experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, revealing the number of distinct proton environments.

-

¹³C NMR: The carbon NMR spectrum will identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is critical for confirming the presence and environment of the fluorine atoms.[2]

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Notes |

| ¹H | ~12.0 - 13.0 | Broad Singlet (br s) | N-H | The imidazole N-H proton is acidic and often appears as a broad signal due to exchange. |

| ~7.0 - 7.5 | Multiplet (m) | Ar-H (2H) | The two aromatic protons will be coupled to each other and to the adjacent fluorine atoms, resulting in a complex multiplet. | |

| ~2.5 | Singlet (s) | CH₃ | The methyl group protons are isolated and should appear as a sharp singlet. | |

| ¹³C | ~150 - 155 | Singlet (s) | C2 (N-C-N) | The carbon atom of the imidazole ring flanked by two nitrogens typically appears in this downfield region.[3] |

| ~140 - 150 | Doublet (d, ¹JCF) | C4/C5 (C-F) | The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). | |

| ~110 - 120 | Multiplet (m) | C6/C7 (Ar-C-H) | Aromatic carbons bearing a proton. | |

| ~130 - 140 | Multiplet (m) | C3a/C7a (Bridgehead) | The bridgehead carbons of the fused ring system. | |

| ~15 | Singlet (s) | CH₃ | The methyl carbon appears in the typical aliphatic region. | |

| ¹⁹F | -120 to -150 | Multiplet (m) | Ar-F | Aromatic fluorine chemical shifts are sensitive to their environment.[2] They will be coupled to each other and to the adjacent aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |

| 3200-3500 (broad) | N-H Stretch | Imidazole N-H | The broadness is due to hydrogen bonding.[4] |

| 3000-3100 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds.[5][6] |

| 2850-3000 | C-H Stretch | Aliphatic C-H | From the methyl group.[7] |

| 1500-1600 | C=C Stretch | Aromatic Ring | Multiple bands are expected due to the complex vibrations of the aromatic system.[5][6] |

| 1400-1475 | C-H Bend | CH₃ | Bending vibration of the methyl group.[7] |

| 1200-1300 | C-N Stretch | Imidazole Ring | Characteristic stretching of the C-N bonds within the heterocyclic ring. |

| 1000-1250 | C-F Stretch | Aryl-Fluoride | Strong absorption bands are expected for the C-F bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity. For this compound (Molecular Formula: C₈H₆F₂N₂), the exact mass is 168.0553 g/mol .

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 168.

-

Key Fragmentation: The benzimidazole ring is relatively stable. Characteristic fragmentation patterns for benzimidazoles often involve the loss of small neutral molecules like HCN.[8][9] The presence of the methyl group may lead to the loss of a hydrogen radical to form a stable [M-H]⁺ ion or cleavage leading to other characteristic fragments.[8][10]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data. The causality behind each step is explained to ensure a deep understanding of the process.

Master Workflow for Spectroscopic Characterization

This diagram illustrates the logical flow for the complete characterization of a newly synthesized compound.

Protocol for NMR Sample Preparation

Rationale: The quality of an NMR spectrum is directly dependent on the quality of the sample.[11] A properly prepared sample ensures magnetic field homogeneity and prevents signal distortion.

Methodology:

-

Material Quantity: Weigh 5-25 mg of the purified compound.[11][12] Using a sufficient amount ensures a good signal-to-noise ratio without excessive acquisition time.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on the compound's solubility. CDCl₃ is common, but DMSO-d₆ is an excellent choice for benzimidazoles which may have lower solubility and ensures the N-H proton is readily observed.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[13] This ensures the sample is fully dissolved and allows for filtering if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[14] Avoid using scratched or chipped tubes as they can degrade shimming quality.[11]

-

Sample Height: Ensure the sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[11][13] This height is critical for the instrument to perform automatic shimming correctly.

-

Internal Standard: While the residual solvent peak can often be used for calibration, Tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR for precise referencing.[11][14]

Protocol for IR Spectroscopy

Rationale: IR spectroscopy requires the sample to be transparent to the infrared beam. The chosen method depends on the physical state of the sample.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This step is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after the measurement to prevent cross-contamination.

Protocol for Mass Spectrometry

Rationale: High-Resolution Mass Spectrometry (HRMS) is chosen to obtain an accurate mass measurement, which can confirm the elemental composition of the molecular ion.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The sample must be completely dissolved to be introduced into the instrument.

-

Infusion: The solution is typically introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a steady stream of ions for analysis.

-

Ionization: ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. For this compound, the expected ion would be at m/z 169.0631.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer should be calibrated to ensure high mass accuracy (typically < 5 ppm).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₈H₆F₂N₂ + H⁺). Analyze the fragmentation pattern to further support the structural assignment.

Interpretation of Results: Connecting Data to Structure

This section describes how to interpret the acquired data to validate the structure of this compound.

NMR Spectrum Analysis

-

¹H NMR: Confirm the presence of the broad N-H singlet, the aromatic multiplet, and the methyl singlet. Integrate the signals to confirm the proton ratio (1:2:3).

-

¹³C NMR: Identify the downfield imidazole carbon (C2), the two carbons attached to fluorine (identified by their large C-F coupling), the remaining aromatic carbons, and the upfield methyl carbon.

-

¹⁹F NMR: The presence of signals in the expected region confirms the incorporation of fluorine. The multiplicity will provide information about coupling to other fluorine and proton nuclei.

-

Correlation Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are invaluable.

-

HSQC will correlate directly bonded protons and carbons.

-

HMBC will show correlations between protons and carbons over two or three bonds, which is critical for piecing together the carbon skeleton and confirming the position of the substituents.

-

IR Spectrum Analysis

Match the observed absorption bands to the predicted frequencies in Table 2. The key confirmations are the broad N-H stretch, the aromatic C-H stretch just above 3000 cm⁻¹, and the strong C-F stretching bands.[6]

Mass Spectrum Analysis

The primary goal is to confirm the molecular weight. The high-resolution mass of the [M+H]⁺ ion should match the theoretical value for C₈H₇F₂N₂⁺ within 5 ppm. The fragmentation pattern should be logical and consistent with the known fragmentation behavior of benzimidazole derivatives.[15][16]

Conclusion

This guide provides the theoretical predictions and practical, step-by-step protocols necessary for the complete spectroscopic characterization of this compound. By following this workflow—from predicting spectral features to meticulous sample preparation and data interpretation—researchers can confidently and accurately elucidate the structure of this and other novel chemical entities. The integration of ¹H, ¹³C, ¹⁹F NMR, IR, and high-resolution MS provides a self-validating system, ensuring the scientific integrity of the structural assignment, which is a critical prerequisite for any further investigation in drug development or materials science.

References

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7702-7705. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Unknown. NMR sample preparation guidelines. [Link]

-

International Journal of Development Research. Study of mass spectra of benzimidazole derivatives. [Link]

-

Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-42. [Link]

-

Jasim, B. A., & Al-Masoudi, W. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 34(2), 974-981. [Link]

-

Lawesson, S. O., et al. (1969). Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of the American Chemical Society, 91(25), 7134-7141. [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes. [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes. [Link]

-

Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Current Organic Synthesis, 21. [Link]

-

ResearchGate. FT‐IR spectra of benzimidazole‐containing imide oligomers. [Link]

-

Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link]

-

ResearchGate. Interpretation of Mass Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Mass spectral interpretation. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Claramunt, R. M., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3346. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 16(3), 565-569. [Link]

-

Cîrcu, V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3291. [Link]

-

Khan, I., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8049. [Link]

-

Al-Juburi, A. H. R., & Abd Al-Razaq, F. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2051-2057. [Link]

Sources

- 1. Buy this compound | 229957-09-9 [smolecule.com]

- 2. biophysics.org [biophysics.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. journalijdr.com [journalijdr.com]

- 9. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 10. scispace.com [scispace.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4,5-Difluoro-2-methylbenzimidazole in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic reality. Poor solubility can impede absorption, limit bioavailability, and create significant hurdles in formulation, ultimately leading to the failure of otherwise promising drug candidates. This technical guide provides an in-depth exploration of the solubility of 4,5-Difluoro-2-methylbenzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry.

The benzimidazole scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs. The introduction of fluorine atoms, as in this compound, is a common strategy to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. However, such modifications also significantly impact solubility. A thorough understanding of this compound's behavior in various organic solvents is therefore essential for researchers in synthesis, purification, formulation, and in-vitro/in-vivo screening. This guide will delve into the physicochemical characteristics of this compound, its predicted and observed solubility profiles, and the robust experimental methodologies required for accurate solubility determination.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂N₂ | [1] |

| Molecular Weight | 168.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related benzimidazoles |

| Melting Point | ~250 °C | [1] |

| Predicted pKa | 4.85 (most basic) | SwissADME Prediction |

| Predicted LogP | 2.15 | SwissADME Prediction |

Analysis of Physicochemical Properties and Their Influence on Solubility

-

Molecular Structure and Polarity : this compound possesses a planar, heterocyclic benzimidazole core, which is capable of hydrogen bonding through its N-H group and accepting hydrogen bonds at the sp2-hybridized nitrogen. The two fluorine atoms on the benzene ring are highly electronegative, withdrawing electron density and increasing the molecule's polarity. The methyl group at the 2-position adds a degree of lipophilicity. This combination of a polar core and lipophilic/electron-withdrawing substituents suggests a nuanced solubility profile.

-

pKa : The predicted basic pKa of 4.85 indicates that this compound is a weak base. In acidic solutions (pH < 4.85), the imidazole ring will be protonated, forming a more soluble salt.[1] This pH-dependent solubility is a critical consideration for formulation and biological testing in aqueous environments. In organic solvents, the pKa influences the potential for acid-base interactions with the solvent.

-

LogP : The predicted octanol-water partition coefficient (LogP) of 2.15 suggests that the compound is moderately lipophilic. This value indicates a preference for an organic environment over an aqueous one, which is consistent with its observed low water solubility. The dual fluorination is known to enhance lipophilicity compared to non-fluorinated analogs.[1]

Solubility Profile of this compound

Qualitative Solubility

Qualitative assessments indicate a clear preference for polar aprotic solvents.

| Solvent | Solvent Type | Qualitative Solubility | Rationale for Solvation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar benzimidazole core. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that can engage in strong dipole-dipole interactions. |

| Water | Polar Protic | Insoluble | The moderate lipophilicity (LogP ~2.15) and crystalline nature of the compound overcome the potential for hydrogen bonding with water, leading to poor aqueous solubility. |

Quantitative Solubility: A Comparative Analysis with 2-Methylbenzimidazole

To provide a quantitative perspective, the experimental solubility of the closely related analog, 2-methylbenzimidazole, is presented below. It is important to note that the two fluorine atoms in this compound will influence its solubility relative to the non-fluorinated analog, likely increasing its solubility in more polar and halogenated solvents.

| Solvent | Solvent Type | Molar Solubility of 2-Methylbenzimidazole (mol/L) at 298.15 K | Predicted Solubility of this compound |

| Dichloromethane | Chlorinated | ~0.1 | Moderate to High |

| Toluene | Aromatic | ~0.02 | Low to Moderate |

| Methanol | Polar Protic | Data not readily available | Moderate to High |

| Ethanol | Polar Protic | Data not readily available | Moderate |

| Acetone | Polar Aprotic | Data not readily available | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Data not readily available | Moderate |

Discussion of Expected Solubility Trends:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents are expected to be excellent choices for dissolving this compound. Their ability to act as hydrogen bond acceptors and engage in strong dipole-dipole interactions will effectively disrupt the crystal lattice of the solid and solvate the polar benzimidazole ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Alcohols are anticipated to be effective solvents, capable of both donating and accepting hydrogen bonds to interact with the N-H and imine nitrogen of the benzimidazole core. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Propanol) due to the decreasing polarity of the solvent.

-

Chlorinated Solvents (e.g., Dichloromethane) : Dichloromethane is expected to be a reasonably good solvent. Its polarity and ability to participate in dipole-dipole interactions will facilitate the dissolution of the compound.

-

Aromatic Solvents (e.g., Toluene) : Due to the polar nature of the benzimidazole ring, solubility in non-polar aromatic solvents like toluene is expected to be lower compared to more polar options.

-

Non-polar Solvents (e.g., Hexane, Heptane) : Solubility in non-polar aliphatic solvents is predicted to be very low. The energy required to break the crystal lattice of the highly crystalline solute is not compensated by the weak van der Waals interactions with these solvents.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, well-defined experimental protocols are essential. The choice between determining thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation development, while kinetic solubility is often more relevant for early-stage drug discovery and high-throughput screening.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method establishes the equilibrium solubility of a compound in a given solvent and is considered the gold standard.

Causality Behind Experimental Choices: The shake-flask method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period with agitation allows for the dissolution process to reach a steady state, providing a highly accurate measure of solubility. The use of a high-performance analytical technique like HPLC ensures accurate quantification of the dissolved compound.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure the formation of a saturated solution.

-

Solvent Addition : To each vial, add a precise volume of the desired organic solvent.

-

Equilibration : Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For viscous solvents or fine suspensions, centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.

-

Dilution : Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for rapid screening of compound solubility under non-equilibrium conditions, which often mimic those of in-vitro biological assays.

Causality Behind Experimental Choices: Kinetic solubility assays are designed for speed and automation. The process starts with a concentrated stock solution of the compound in a strong organic solvent like DMSO. This stock is then introduced into an aqueous or organic medium, and the point at which the compound precipitates is measured. Nephelometry, which detects light scattering from insoluble particles, is a highly sensitive and rapid method for determining the onset of precipitation.

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup : In a 96- or 384-well microplate, add the desired organic solvent to each well.

-

Compound Addition : Using a liquid handler, perform a serial dilution of the DMSO stock solution into the wells containing the organic solvent.

-

Incubation : Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement : Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis : Plot the nephelometry signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal significantly increases above the background.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While experimental quantitative data for this specific molecule remains scarce, a robust understanding of its likely behavior can be inferred from its physicochemical properties, qualitative data, and comparison with close structural analogs. The compound is predicted to have good solubility in polar aprotic and protic solvents, with limited solubility in non-polar and aromatic solvents.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path to generating precise and reliable solubility data. Accurate determination of both thermodynamic and kinetic solubility is indispensable for making informed decisions throughout the drug discovery and development pipeline. As the exploration of fluorinated benzimidazoles continues to yield novel therapeutic candidates, a thorough characterization of their solubility will remain a cornerstone of successful pharmaceutical development.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Domańska, U., & Bogel-Łukasik, R. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 613–618. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]

Sources

The Advent and Ascendance of Fluorinated Benzimidazoles: A Technical Guide to Their Discovery, Synthesis, and Impact

Abstract

The strategic incorporation of fluorine into the benzimidazole scaffold has catalyzed a paradigm shift in medicinal chemistry, yielding compounds with profoundly enhanced pharmacological profiles. This in-depth technical guide navigates the historical landscape of fluorinated benzimidazoles, from their conceptual inception to their contemporary applications as blockbuster pharmaceuticals. We will dissect the causal relationships behind synthetic strategies, provide validated experimental protocols for key transformations, and illuminate the molecular design principles that continue to drive innovation in this critical area of drug discovery.

Introduction: The Benzimidazole Core and the Fluorine Advantage

The benzimidazole heterocycle, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the natural product vitamin B12.[1][2] Its versatile chemical nature and ability to interact with various biological targets have made it a focal point for drug development for decades.[2]

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical and biological properties.[3][4][5][6] In the context of benzimidazoles, fluorination imparts a range of advantageous effects:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life.[6]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[6][7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and target-binding affinity.[6]

-

Improved Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[6]

-

Conformational Control: The steric bulk of fluorine, though modest, can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These profound effects have driven the exploration and development of a vast arsenal of fluorinated benzimidazole-based drugs.

A Historical Perspective: Key Milestones in the Journey of Fluorinated Benzimidazoles

The journey of fluorinated benzimidazoles is intertwined with the broader history of organofluorine chemistry and the relentless pursuit of more effective therapeutic agents. While the benzimidazole nucleus has been a subject of study since the late 19th century, the deliberate incorporation of fluorine to enhance biological activity gained significant traction in the mid-20th century.

A pivotal moment in this history was the discovery of the proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders. The development of omeprazole , the first PPI, in the late 1970s, showcased the potential of the benzimidazole scaffold. Subsequent research focused on improving the stability and efficacy of this new class of drugs, leading to the introduction of fluorinated analogs.

Lansoprazole , containing a trifluoroethoxy substituent, and pantoprazole , with a difluoromethoxy group, demonstrated the power of strategic fluorination to fine-tune the pharmacokinetic and pharmacodynamic properties of benzimidazole-based drugs. These second-generation PPIs offered improved chemical stability and bioavailability, solidifying the importance of fluorine in this therapeutic area.

Beyond PPIs, the impact of fluorination is evident in other classes of benzimidazole-containing drugs:

-

Anthelmintics: The development of drugs like flubendazole highlighted the role of a fluorine substituent on the phenyl ring in enhancing anthelmintic activity.

-

Antipsychotics: The atypical antipsychotic droperidol , which contains a fluorophenyl group, further demonstrated the broad applicability of this chemical motif.

-

Antimicrobials: The continuous search for new antimicrobial agents has led to the synthesis and evaluation of numerous fluorinated benzimidazole derivatives, with some showing promising activity against various bacterial and fungal strains.[8][9][10][11][12] The rationale often involves mimicking the success of fluoroquinolone antibiotics like ciprofloxacin, where a fluorine atom is crucial for antibacterial efficacy.[9]

This historical progression underscores a fundamental principle in drug discovery: the iterative process of lead optimization, where the strategic introduction of fluorine has consistently proven to be a powerful tool for enhancing therapeutic potential.

Synthetic Strategies and Methodologies: A Practical Guide

The synthesis of fluorinated benzimidazoles can be broadly categorized into two main approaches: the use of pre-fluorinated starting materials or the introduction of fluorine onto a pre-formed benzimidazole core. The choice of strategy is often dictated by the desired position of the fluorine atom(s) and the availability of starting materials.

Synthesis from Fluorinated Precursors

This is the most common and often most efficient method for preparing fluorinated benzimidazoles. The general approach involves the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative.

Workflow: Synthesis of 2-Substituted Fluorinated Benzimidazoles

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. maaz.ihmc.us [maaz.ihmc.us]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of Fluorinated Benzimidazoles

An In-depth Technical Guide to the Theoretical Investigation of 4,5-Difluoro-2-methylbenzimidazole

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. While direct, extensive literature on this specific molecule is nascent, this document synthesizes established methodologies from studies on analogous benzimidazole derivatives to present a robust protocol for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind computational choices, ensuring a self-validating and scientifically rigorous approach.

Benzimidazole and its derivatives are cornerstone pharmacophores in medicinal chemistry, forming the structural basis for drugs with antiviral, antimicrobial, and antitumor activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The 4,5-difluoro substitution pattern on the 2-methylbenzimidazole core is of particular interest as it can significantly alter the electronic distribution and steric profile of the molecule, potentially leading to novel therapeutic properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide indispensable insights into the molecular geometry, electronic structure, and spectroscopic properties of such novel compounds before their synthesis.[2][3] These computational approaches allow for a rational, cost-effective pre-screening and characterization, guiding further experimental work. This guide outlines the theoretical workflow for a comprehensive analysis of this compound, from initial structural optimization to the prediction of its bioactivity through molecular docking.

Part I: The Computational & Spectroscopic Workflow

A combined theoretical and experimental approach is critical for validating computational models. The workflow ensures that theoretical predictions are grounded in empirical data, providing a reliable characterization of the molecule.

Part II: Theoretical Methodologies & Protocols

The accuracy of computational predictions is fundamentally dependent on the chosen level of theory. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, balancing computational cost and precision.[1][4] The 6-311++G(d,p) basis set is selected for its robust description of electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Input Structure: Construct the 3D structure of this compound using molecular modeling software.

-

Computational Task: Perform a full geometry optimization using the DFT/B3LYP method with the 6-311++G(d,p) basis set.

-

Convergence Criteria: Ensure the optimization converges to a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency analysis on the optimized geometry. This yields the theoretical FT-IR spectrum.

-

Scaling: Theoretical vibrational frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied for a more accurate comparison with experimental data.

Part III: Predicted Molecular Structure and Spectroscopic Signatures

Molecular Geometry

The optimized geometry of this compound is expected to be nearly planar. The introduction of fluorine atoms at the C4 and C5 positions will likely cause minor distortions in the benzene ring due to steric and electronic effects.

Table 1: Predicted vs. Experimental Geometric Parameters for Benzimidazole Core

| Parameter | Predicted (Å/°) | Experimental (2-methylbenzimidazole) (Å/°) |

|---|---|---|

| C=N Bond | ~1.37 | 1.37[5] |

| C-C (Aromatic) | ~1.38-1.41 | 1.35-1.46[5] |

| C-N Bond | ~1.37 | 1.37[5] |

| C-N-C Angle | ~105-108 | 104.42[5] |

| N-C-N Angle | ~110-113 | N/A |

Vibrational Analysis (FT-IR Spectroscopy)

The theoretical FT-IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes for this compound would include N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and C-F stretching.

Table 2: Key Predicted Vibrational Frequencies (Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3350-3400 | 3330-3522[6] |

| C-H Stretch (Aromatic) | ~3050-3150 | ~3100 |

| C-H Stretch (Methyl) | ~2900-3000 | 2874-2970[6] |

| C=N Stretch | ~1610-1630 | 1607-1660 |

| C=C Stretch (Aromatic) | ~1450-1550 | 1542-1587 |

| C-F Stretch | ~1100-1250 | ~1100-1300 |

NMR Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These values, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful tool for structure elucidation. The electron-withdrawing nature of the fluorine atoms is expected to deshield adjacent protons and carbons, leading to downfield shifts in the ¹H and ¹³C NMR spectra. Due to tautomerism in benzimidazoles, the signals for C4/C7 and C5/C6 can appear averaged in solution unless the proton exchange is slow.[7][8]

Electronic Properties and UV-Vis Spectra